molecular formula C28H47N9O9 B024484 Thr-ser-lys-tyr-arg CAS No. 83759-54-0

Thr-ser-lys-tyr-arg

Cat. No.: B024484
CAS No.: 83759-54-0
M. Wt: 653.7 g/mol
InChI Key: COHPSYLINFUPSS-HHHIRMLJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “Thr-ser-lys-tyr-arg” is a peptide composed of five amino acids: threonine, serine, lysine, tyrosine, and arginine Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like “Thr-ser-lys-tyr-arg” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers that follow the SPPS protocol. These machines can produce large quantities of peptides with high purity and efficiency. Additionally, liquid chromatography techniques are used to purify the synthesized peptides.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The tyrosine residue in the peptide can undergo oxidation, leading to the formation of dityrosine or other oxidative products.

    Phosphorylation: Serine, threonine, and tyrosine residues can be phosphorylated by kinases, which is a common post-translational modification.

    Nitration: Tyrosine can be nitrated, affecting its function and interactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Phosphorylation: Adenosine triphosphate (ATP) and specific kinases.

    Nitration: Nitric oxide donors or peroxynitrite.

Major Products Formed

    Oxidation: Dityrosine, oxidized lysine derivatives.

    Phosphorylation: Phosphoserine, phosphothreonine, phosphotyrosine.

    Nitration: Nitrotyrosine.

Scientific Research Applications

Chemistry

Peptides like “Thr-ser-lys-tyr-arg” are used as model compounds to study peptide synthesis, structure, and function. They are also employed in the development of new synthetic methodologies and analytical techniques.

Biology

In biological research, this peptide can be used to study protein-protein interactions, enzyme-substrate specificity, and signal transduction pathways. It serves as a substrate for kinases and phosphatases in phosphorylation studies.

Medicine

Peptides are explored for their therapeutic potential in treating diseases. “this compound” could be investigated for its role in modulating immune responses, as peptides are known to influence various aspects of the immune system.

Industry

In the pharmaceutical industry, peptides are used in drug development and as active ingredients in peptide-based therapeutics. They are also utilized in the production of diagnostic assays and as standards in analytical chemistry.

Mechanism of Action

The mechanism of action of “Thr-ser-lys-tyr-arg” depends on its interactions with specific molecular targets. For instance, if phosphorylated, it can act as a signaling molecule in various pathways. The peptide may bind to receptors or enzymes, modulating their activity and influencing downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ser-lys-tyr-arg: A shorter peptide missing threonine.

    Thr-ser-lys-tyr: A shorter peptide missing arginine.

    Thr-ser-lys-tyr-arg-asp: A longer peptide with an additional aspartic acid residue.

Uniqueness

“this compound” is unique due to its specific sequence, which determines its structure and function. The presence of both polar and charged amino acids allows it to participate in diverse biochemical interactions. Its ability to undergo multiple post-translational modifications, such as phosphorylation and nitration, adds to its versatility in research and therapeutic applications.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H47N9O9/c1-15(39)22(30)26(44)37-21(14-38)25(43)34-18(5-2-3-11-29)23(41)36-20(13-16-7-9-17(40)10-8-16)24(42)35-19(27(45)46)6-4-12-33-28(31)32/h7-10,15,18-22,38-40H,2-6,11-14,29-30H2,1H3,(H,34,43)(H,35,42)(H,36,41)(H,37,44)(H,45,46)(H4,31,32,33)/t15-,18+,19+,20+,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COHPSYLINFUPSS-HHHIRMLJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCN=C(N)N)C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H47N9O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401003796
Record name N~2~-[2-{[6-Amino-2-({2-[(2-amino-1,3-dihydroxybutylidene)amino]-1,3-dihydroxypropylidene}amino)-1-hydroxyhexylidene]amino}-1-hydroxy-3-(4-hydroxyphenyl)propylidene]arginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401003796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

653.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83759-54-0
Record name Neo-kyotorphin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083759540
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~2~-[2-{[6-Amino-2-({2-[(2-amino-1,3-dihydroxybutylidene)amino]-1,3-dihydroxypropylidene}amino)-1-hydroxyhexylidene]amino}-1-hydroxy-3-(4-hydroxyphenyl)propylidene]arginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401003796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NEOKIOTORPHIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ETK5E501L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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